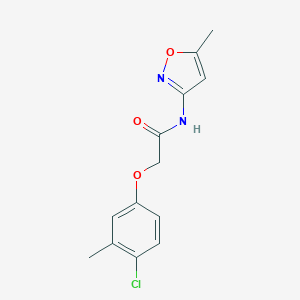![molecular formula C18H15ClN4OS3 B283983 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide, also known as CTPI, is a novel compound that has attracted attention from researchers due to its potential therapeutic applications.
Mécanisme D'action
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the NF-κB and MAPK signaling pathways. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. MAPKs are a family of protein kinases that play a role in cell proliferation, differentiation, and apoptosis. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. It also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. In addition, this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is its potential therapeutic applications in the treatment of inflammatory and cancerous diseases. However, there are limitations to its use in lab experiments, such as its solubility and stability. This compound is poorly soluble in water, which can make it difficult to administer in experiments. In addition, it is unstable in acidic conditions, which can affect its potency.
Orientations Futures
There are several future directions for research on 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer agents. Another area of research is the development of novel formulations of this compound to improve its solubility and stability. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Additionally, in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models.
Méthodes De Synthèse
The synthesis of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with chloroacetyl chloride to form 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)thiazolidine-4-carboxylic acid. This intermediate product is then reacted with phenylhydrazinecarbothioamide to yield this compound.
Applications De Recherche Scientifique
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been shown to possess significant anti-inflammatory and anti-tumor properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
Formule moléculaire |
C18H15ClN4OS3 |
|---|---|
Poids moléculaire |
435 g/mol |
Nom IUPAC |
1-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15ClN4OS3/c19-13-8-6-12(7-9-13)15-10-26-18(21-15)27-11-16(24)22-23-17(25)20-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,23,25) |
Clé InChI |
PLEPUGUHHDGDMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)
![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)

